
3-(4,4-Dimethylpiperidin-1-yl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,4-Dimethylpiperidin-1-yl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C₁₂H₂₁NO₂ and a molecular weight of 211.30 g/mol . This compound is used primarily for research purposes and has applications in various fields of chemistry and biology.
Preparation Methods
The synthesis of 3-(4,4-Dimethylpiperidin-1-yl)cyclobutane-1-carboxylic acid involves several steps. One common synthetic route includes the reaction of cyclobutane-1-carboxylic acid with 4,4-dimethylpiperidine under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this process and optimizing reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
3-(4,4-Dimethylpiperidin-1-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure the reactions proceed efficiently. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4,4-Dimethylpiperidin-1-yl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4,4-Dimethylpiperidin-1-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
3-(4,4-Dimethylpiperidin-1-yl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclobutane-1-carboxylic acid derivatives: These compounds share a similar cyclobutane core but differ in their substituents, leading to variations in their chemical and biological properties.
Piperidine derivatives: Compounds with a piperidine ring structure, such as 4,4-dimethylpiperidine, have similar chemical properties but may exhibit different biological activities.
The uniqueness of this compound lies in its specific combination of the cyclobutane and piperidine moieties, which confer distinct chemical reactivity and potential biological effects.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
3-(4,4-dimethylpiperidin-1-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO2/c1-12(2)3-5-13(6-4-12)10-7-9(8-10)11(14)15/h9-10H,3-8H2,1-2H3,(H,14,15) |
InChI Key |
ZPTFXOKJEDIFBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C2CC(C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B13323453.png)
![Exo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13323462.png)
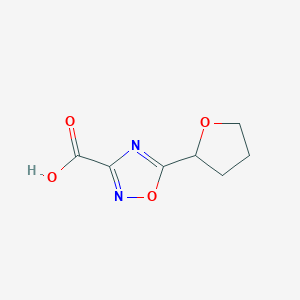
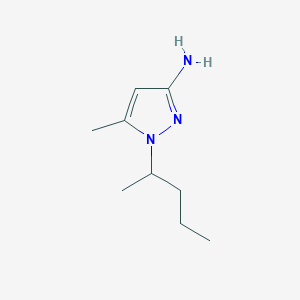
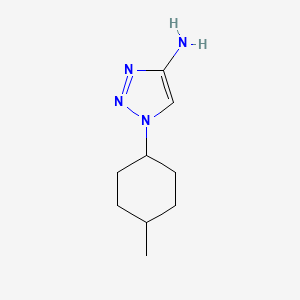
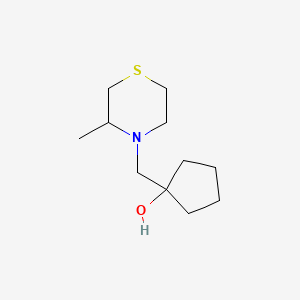
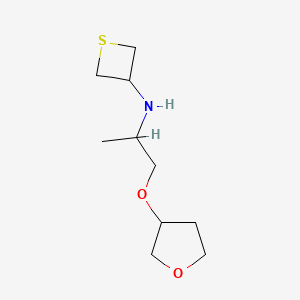
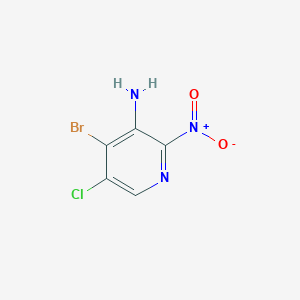
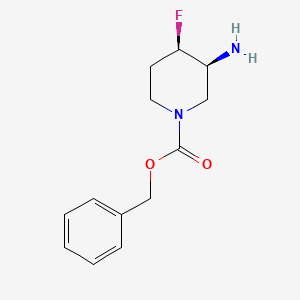
![Pentyl[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13323517.png)
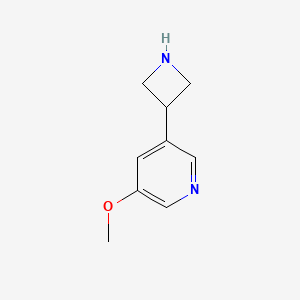
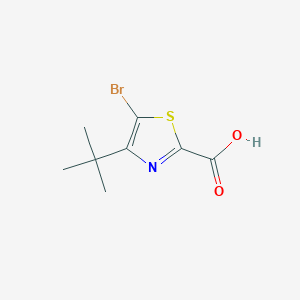

![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13323555.png)
